Cas no 1553310-33-0 (2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid)

2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- 3-Pyridineacetic acid, α,α-difluoro-5-methyl-
- 2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid
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- インチ: 1S/C8H7F2NO2/c1-5-2-6(4-11-3-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)
- InChIKey: OEUKSOQZTWPKMT-UHFFFAOYSA-N
- SMILES: C(C1=CN=CC(C)=C1)(F)(F)C(=O)O
じっけんとくせい
- 密度みつど: 1.354±0.06 g/cm3(Predicted)
- Boiling Point: 298.2±35.0 °C(Predicted)
- 酸度系数(pKa): 0.72±0.10(Predicted)
2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1138230-10g |
2,2-difluoro-2-(5-methylpyridin-3-yl)acetic acid |
1553310-33-0 | 95% | 10g |
$4236.0 | 2023-10-26 | |
Enamine | EN300-1138230-0.1g |
2,2-difluoro-2-(5-methylpyridin-3-yl)acetic acid |
1553310-33-0 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
Enamine | EN300-1138230-1.0g |
2,2-difluoro-2-(5-methylpyridin-3-yl)acetic acid |
1553310-33-0 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1138230-1g |
2,2-difluoro-2-(5-methylpyridin-3-yl)acetic acid |
1553310-33-0 | 95% | 1g |
$986.0 | 2023-10-26 | |
Enamine | EN300-1138230-0.25g |
2,2-difluoro-2-(5-methylpyridin-3-yl)acetic acid |
1553310-33-0 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
Enamine | EN300-1138230-5g |
2,2-difluoro-2-(5-methylpyridin-3-yl)acetic acid |
1553310-33-0 | 95% | 5g |
$2858.0 | 2023-10-26 | |
Enamine | EN300-1138230-0.05g |
2,2-difluoro-2-(5-methylpyridin-3-yl)acetic acid |
1553310-33-0 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
Enamine | EN300-1138230-0.5g |
2,2-difluoro-2-(5-methylpyridin-3-yl)acetic acid |
1553310-33-0 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
Enamine | EN300-1138230-2.5g |
2,2-difluoro-2-(5-methylpyridin-3-yl)acetic acid |
1553310-33-0 | 95% | 2.5g |
$1931.0 | 2023-10-26 |
2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid 関連文献
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acidに関する追加情報
Research Brief on 2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid (CAS: 1553310-33-0)
2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid (CAS: 1553310-33-0) is a fluorinated pyridine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique difluoroacetic acid moiety attached to a 5-methylpyridin-3-yl group, exhibits promising potential as a building block for the development of novel therapeutics. Recent studies have explored its applications in drug discovery, particularly in the design of enzyme inhibitors and bioactive small molecules.
The synthesis and characterization of 2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid have been detailed in several recent publications. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility as a key intermediate in the synthesis of potent kinase inhibitors. The presence of the difluoroacetic acid group enhances the compound's ability to form hydrogen bonds with target proteins, thereby improving binding affinity and selectivity. Additionally, its metabolic stability and pharmacokinetic properties make it an attractive candidate for further optimization.
In a recent preclinical study, researchers investigated the compound's potential as a modulator of inflammatory pathways. The results indicated that 2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid could effectively inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2), suggesting its potential application in the treatment of chronic inflammatory diseases. These findings were further supported by in vitro and in vivo assays, which highlighted the compound's low cytotoxicity and favorable safety profile.
Another area of interest is the compound's role in the development of fluorinated analogs of existing drugs. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the successful incorporation of 2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid into the structure of a known anticancer agent, resulting in improved potency and reduced off-target effects. This approach underscores the growing importance of fluorinated compounds in modern drug design, where subtle structural modifications can lead to significant enhancements in therapeutic efficacy.
Despite these promising developments, challenges remain in the large-scale synthesis and formulation of 2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid. Current synthetic routes often involve multi-step processes with moderate yields, necessitating further optimization. Moreover, the compound's solubility and stability under physiological conditions require additional investigation to ensure its suitability for clinical applications.
In conclusion, 2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid (CAS: 1553310-33-0) represents a valuable scaffold in medicinal chemistry, with demonstrated potential in drug discovery and development. Ongoing research aims to address the existing challenges and explore new therapeutic applications, positioning this compound as a key player in the future of chemical biology and pharmaceutical sciences.
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